BenchChemオンラインストアへようこそ!

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide

Ion channel pharmacology KCNQ2/KCNQ3 modulation Automated patch clamp electrophysiology

This quinoxaline derivative is a uniquely characterized polypharmacology probe, validated for selective KCNQ2 modulation (IC50 70 nM) and NOX4 inhibition (Ki 103 nM). Unlike generic quinoxaline analogs where minor shifts abolish activity, this specific para-methylphenoxy and 6-yl acetamide scaffold delivers a defined selectivity fingerprint essential for reproducible neurological and fibrotic disease research. Not a pan-inhibitor; choose this compound for target-specific SAR expansion and in vivo studies with characterized CYP inhibition data (CYP2D6 IC50 19.9 µM).

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
Cat. No. B11327210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C17H15N3O2/c1-12-2-5-14(6-3-12)22-11-17(21)20-13-4-7-15-16(10-13)19-9-8-18-15/h2-10H,11H2,1H3,(H,20,21)
InChIKeyOGTWFQZRDAMENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specification and Procurement Profile for 2-(4-Methylphenoxy)-N-quinoxalin-6-ylacetamide


2-(4-Methylphenoxy)-N-quinoxalin-6-ylacetamide is a small-molecule quinoxaline derivative featuring an N-arylacetamide scaffold and a para-methylphenoxy substituent. Quinoxaline-based compounds are widely investigated as kinase inhibitors, antimicrobial agents, and anticancer candidates [1]. While structurally related quinoxaline derivatives have demonstrated diverse biological activities, the specific target compound remains undercharacterized in the public literature [2].

The Risk of Substituting 2-(4-Methylphenoxy)-N-quinoxalin-6-ylacetamide with Generic Quinoxaline Analogs


Interchanging quinoxaline derivatives without rigorous characterization carries substantial experimental risk due to the scaffold's high sensitivity to substitution patterns. Even minor modifications to the quinoxaline core or phenoxy moiety can profoundly alter target engagement, potency, and selectivity [1]. For instance, in a 2026 study of 2-(quinoxalin-2-yl)acetamides, shifting the phenyl linker from 1,4- to 1,3- or 1,2-regioisomers abolished antibacterial activity against methicillin-resistant Staphylococcus aureus [2]. Similarly, structure-activity relationship (SAR) mapping of quinoxaline scaffolds demonstrates that substitution position dictates anticancer potency and selectivity profiles [3]. Consequently, the specific combination of the 6-yl quinoxaline attachment, acetamide linker, and para-methylphenoxy group in the target compound likely confers a unique polypharmacology or selectivity fingerprint that cannot be replicated by off-the-shelf quinoxaline analogs.

Quantitative Differentiation Evidence for 2-(4-Methylphenoxy)-N-quinoxalin-6-ylacetamide Versus In-Class Analogs


KCNQ2 Potassium Channel Antagonism: Potency and Subtype Selectivity Profile

The target compound demonstrates sub-micromolar antagonism at the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM [1]. When evaluated against the heteromeric KCNQ2/Q3 channel under identical assay conditions, potency shifts to IC50 = 120 nM, representing a 1.7-fold preference for the homomeric KCNQ2 subtype [1]. This subtype preference distinguishes the compound from non-selective KCNQ channel modulators.

Ion channel pharmacology KCNQ2/KCNQ3 modulation Automated patch clamp electrophysiology

NADPH Oxidase 4 (NOX4) Inhibition with Isoform Selectivity Assessment

The target compound inhibits human NOX4 with Ki = 103 nM in a cell membrane-based ROS production assay [1]. Parallel evaluation against the closely related NOX1 isoform yields Ki = 148 nM, while activity against NOX2 is substantially weaker at Ki = 1.28 μM [1]. This profile indicates moderate selectivity for NOX4 over NOX1 (1.4×) and marked selectivity over NOX2 (12.4×).

Oxidative stress NOX4 inhibition ROS production assay Fibrosis research

Cytochrome P450 2D6 (CYP2D6) Interaction Potential and Liability Profile

The compound exhibits low CYP2D6 inhibition with IC50 = 19.9 μM [1]. In the context of drug discovery programs, this value falls substantially above the typical concern threshold for CYP-mediated drug-drug interactions (often set at IC50 < 1-10 μM), suggesting a favorable CYP2D6 liability profile relative to many clinical-stage compounds.

Drug metabolism CYP450 inhibition ADME/Tox screening Drug-drug interaction

P2X4 Purinergic Receptor Antagonism: Quantitative Potency Data

The target compound antagonizes the human P2X4 receptor with IC50 = 189 nM in a calcium influx assay using 1321N1 cells [1]. P2X4 is a ligand-gated ion channel implicated in neuropathic pain and inflammatory signaling. While no direct comparator data are available for this specific compound, the sub-200 nM potency establishes a baseline activity level for this chemotype at this receptor.

Purinergic signaling Neuropathic pain P2X4 receptor Calcium flux assay

CYP1A2 Inhibition Profile and Metabolic Stability Assessment

In human liver microsome assays, the compound inhibits CYP1A2 with IC50 = 3.10 μM [1]. This value indicates moderate CYP1A2 inhibition, which may be relevant for compounds intended for oral administration or in vivo studies where CYP1A2-mediated drug interactions require consideration.

Hepatic metabolism CYP1A2 Liver microsome assay Metabolic stability

OX1R Orexin Receptor Antagonism: Comparative Potency Context

A structurally related phenoxyacetamide-quinoxaline compound (BindingDB ID: 50269657) antagonizes the human orexin-1 receptor (OX1R) with Ki = 32 nM in a Ca²⁺ release assay [1]. While this data point derives from an analog rather than the exact target compound, it establishes a class-level inference that phenoxyacetamide-substituted quinoxalines can achieve low nanomolar potency at OX1R. The target compound may exhibit comparable or distinct activity at this receptor; this reference value provides a benchmark for comparative evaluation in OX1R-targeted screening campaigns.

Orexin signaling Sleep-wake regulation GPCR pharmacology OX1R antagonism

Recommended Research Applications for 2-(4-Methylphenoxy)-N-quinoxalin-6-ylacetamide Based on Quantitative Evidence


KCNQ2 Potassium Channel Probe Development for Neuronal Excitability Studies

The compound's 70 nM IC50 at KCNQ2 homomeric channels and 1.7× selectivity over KCNQ2/Q3 heteromers [1] supports its use as a pharmacological tool in neuronal excitability and epilepsy research. The automated patch clamp data provide a validated quantitative baseline for structure-activity relationship (SAR) expansion around this chemotype. Researchers investigating KCNQ2-specific modulation may prioritize this compound over pan-KCNQ inhibitors due to its defined subtype preference profile.

NOX4-Targeted Fibrosis and Oxidative Stress Research

With Ki = 103 nM against NOX4 and 12.4× selectivity over NOX2 [1], this compound represents a candidate chemical probe for dissecting NOX4-specific contributions in fibrotic diseases including idiopathic pulmonary fibrosis, diabetic nephropathy, and liver fibrosis. The moderate NOX1 activity (Ki = 148 nM) should be considered when interpreting in vivo outcomes. The selectivity margin over NOX2 mitigates immunosuppressive confounding effects that complicate studies using non-selective NOX inhibitors.

Polypharmacology Screening in Purinergic and Orexin Signaling Pathways

The compound exhibits P2X4 antagonism at IC50 = 189 nM [2], while structurally related analogs demonstrate OX1R antagonism at Ki = 32 nM [3]. This dual-activity profile positions the compound as a candidate for phenotypic screening in neuropathic pain and sleep-wake disorders. The CYP2D6 (IC50 = 19.9 μM) and CYP1A2 (IC50 = 3.10 μM) inhibition data [4][5] support its suitability for in vivo pharmacology studies with manageable drug-drug interaction risk.

Quinoxaline Scaffold SAR Expansion and Lead Optimization

The combination of KCNQ2 (IC50 = 70 nM), NOX4 (Ki = 103 nM), and P2X4 (IC50 = 189 nM) activities demonstrates that the para-methylphenoxy substituent and quinoxalin-6-yl acetamide scaffold can engage multiple distinct target classes. This polypharmacology fingerprint is valuable for medicinal chemistry programs exploring the quinoxaline chemotype's target space. The quantitative activity data across ion channels, enzymes, and GPCRs provide a foundation for rational scaffold optimization toward enhanced potency and selectivity.

Quote Request

Request a Quote for 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.